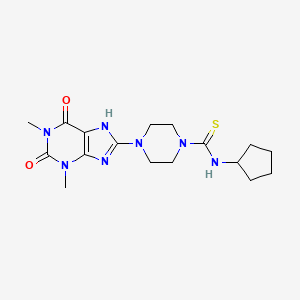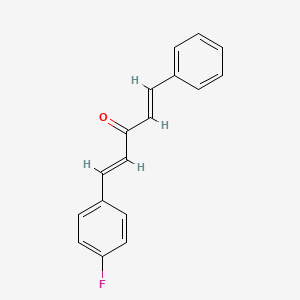![molecular formula C19H16BrN3O5 B10876682 4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ACETYLAMINO)PHENYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an acetylamino group, a bromophenyl group, and an imidazolidinyl acetate moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLAMINO)PHENYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinyl Core: The imidazolidinyl core can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the imidazolidinyl core is coupled with the acetylamino phenyl acetate through esterification or amidation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the imidazolidinyl and bromophenyl groups suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 4-(ACETYLAMINO)PHENYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group could facilitate binding to active sites, while the bromophenyl group may enhance interactions through hydrophobic or halogen bonding.
相似化合物的比较
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the imidazolidinyl and bromophenyl groups.
N-(4-Bromophenyl)acetamide: Contains the bromophenyl and acetylamino groups but lacks the imidazolidinyl acetate moiety.
Imidazolidinyl urea: Contains the imidazolidinyl group but lacks the bromophenyl and acetylamino groups.
Uniqueness
The uniqueness of 4-(ACETYLAMINO)PHENYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 4-(ACETYLAMINO)PHENYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETATE, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C19H16BrN3O5 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
(4-acetamidophenyl) 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C19H16BrN3O5/c1-12(24)21-14-4-8-16(9-5-14)28-18(26)11-22-10-17(25)23(19(22)27)15-6-2-13(20)3-7-15/h2-9H,10-11H2,1H3,(H,21,24) |
InChI 键 |
PPFZJIFEEDPZSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10876615.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10876617.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10876619.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876624.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876628.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide](/img/structure/B10876655.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876659.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876660.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876683.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
